Spirocyclic Core Integrity: 2,9-Diazaspiro[5.5]undecane vs. Acyclic and Fused-Ring Bioisosteres
In a systematic SAR study of 2,9-diazaspiro[5.5]undecane-based ERSR activators, the intact spirocyclic core of compound 8 was essential for activity. Replacement of the 2,9-diazaspiro[5.5]undecane core with several acyclic, monocyclic, bicyclic, or fused ring systems resulted in complete loss of grp78-luciferase reporter activation, demonstrating that the spirocyclic architecture is non-redundant with simpler amine scaffolds [1].
| Evidence Dimension | grp78-luciferase reporter activation (ERSR induction) |
|---|---|
| Target Compound Data | Active (exact EC50 for target compound not disclosed; class-level SAR derived from compound 8 and >150 analogs) |
| Comparator Or Baseline | Acyclic, monocyclic, bicyclic, and fused-ring replacements of the spirocyclic core |
| Quantified Difference | Complete loss of detectable activity for all core-modified analogs tested |
| Conditions | U87-MG glioma cells stably expressing grp78-luciferase reporter, 16 h compound incubation |
Why This Matters
This confirms that the 2,9-diazaspiro[5.5]undecane core is a privileged pharmacophore for ERSR activation; substitution with simpler, cheaper piperidine or piperazine building blocks is not viable for projects targeting this pathway.
- [1] Martinez, N.J. et al. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLoS ONE, 11(8), e0161486. View Source
